Methyl petroselaidate
Description
Contextualization within Fatty Acid Methyl Esters (FAMEs) Research
Fatty Acid Methyl Esters (FAMEs) are crucial in the field of lipid analysis. They are derivatives of fatty acids, formed by transesterification, which makes them more volatile and amenable to analysis by gas chromatography (GC). gcms.cz This analytical technique is a cornerstone for characterizing fats and oils and determining the total fat content in various matrices, including food. gcms.cz The analysis of FAMEs provides a detailed profile of the fatty acids present in a sample, which is vital for understanding nutritional value, and for quality control in the food industry.
Significance of trans-Fatty Acid Isomers in Scientific Studies
Trans-fatty acids are unsaturated fatty acids that contain at least one double bond in the trans configuration. nih.govfrontiersin.org Unlike the more common cis isomers found in nature, which have a bent molecular structure, trans isomers have a more linear shape, similar to saturated fatty acids. frontiersin.orgpan.olsztyn.pl This structural difference has significant implications for their physical properties and biological functions. researchgate.net
The primary source of trans-fatty acids in the human diet has historically been industrially produced partially hydrogenated oils, although they also occur naturally in small amounts in ruminant fats. nih.gov A substantial body of research has linked the consumption of industrial trans-fats to adverse health effects. nih.gov
The scientific community's interest in individual trans-fatty acid isomers, such as Methyl trans-6-octadecenoate, stems from the understanding that not all isomers may have the same physiological effects. nih.gov Research has focused on developing sophisticated analytical methods to separate and identify individual positional and geometric isomers of trans-fatty acids. nih.govedpsciences.orgpsu.edu Techniques like silver-ion thin-layer chromatography (Ag-TLC) and silver-ion high-performance liquid chromatography (Ag-HPLC) coupled with GC are employed to achieve detailed separation of these isomers. nih.govpsu.edu This level of detail is crucial for elucidating the specific roles of different trans-fatty acid isomers.
Overview of Research Trajectories for Methyl trans-6-Octadecenoate
Research specifically focused on Methyl trans-6-octadecenoate is often embedded within broader studies of trans-fatty acid isomers. One key area of investigation is its identification and quantification in various food products and biological samples. The development of advanced chromatographic techniques has been instrumental in distinguishing Methyl trans-6-octadecenoate from other C18:1 isomers. db-thueringen.de
Another research trajectory involves its use as a chemical standard for analytical purposes. accustandard.comchemos.de Certified reference materials of Methyl trans-6-octadecenoate are essential for the accurate calibration of analytical instruments and the validation of methods for fatty acid analysis. accustandard.com
Furthermore, some studies have explored the presence of trans-6-octadecenoic acid, the parent fatty acid of Methyl trans-6-octadecenoate, in the context of animal studies. For instance, a genome-wide association study in Nellore cattle investigated the genetic factors influencing the deposition of various fatty acids, including trans-6,7,8 octadecenoic acid. nih.gov While not directly studying the methyl ester, this research highlights the interest in understanding the distribution and metabolism of this specific trans-fatty acid isomer in biological systems.
Recent computational studies have also begun to explore the interactions of various fatty acid methyl esters, including generic "methyl octadecenoate," with enzymes, providing insights into their potential biochemical roles. mdpi.com Although these studies may not always specify the exact isomer, they represent a growing area of research that could, in the future, provide more specific information on Methyl trans-6-octadecenoate.
Table 1: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methyl trans-6-Octadecenoate |
| trans-6-Octadecenoic acid |
| Methyl octadecenoate |
| Fatty Acid Methyl Esters (FAMEs) |
| trans-Fatty Acids |
| cis-Fatty Acids |
| Saturated Fatty Acids |
| C18:1 fatty acid methyl ester |
Table 2: Chemical and Physical Properties of Methyl trans-6-Octadecenoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H36O2 | scbt.comnih.govlarodan.com |
| Molecular Weight | 296.50 g/mol | scbt.comnih.gov |
| CAS Number | 14620-36-1 | accustandard.comscbt.com |
| Appearance | Colorless to Almost colorless clear liquid | tcichemicals.com |
| Purity | >97.0%(GC) | tcichemicals.com |
| Synonyms | Petroselaidic Acid Methyl Ester, Methyl Petroselaidate (B1239425), trans-6-Octadecenoic Acid Methyl Ester | scbt.comnih.govlarodan.comtcichemicals.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52355-31-4 | |
| Record name | Methyl 6-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Occurrence and Sources in Biological Systems and Natural Products
Identification in Plant-Derived Materials
Scientific analyses have confirmed the presence of methyl trans-6-octadecenoate in different parts of various plant species.
Detection in Vigna radiata (Mung Bean) Metabolites
Studies involving the analysis of metabolites in Vigna radiata, commonly known as the mung bean, have identified 6-octadecenoic acid, methyl ester. plos.orgnih.gov In one study investigating the metabolic response of Vigna radiata to heavy metal stress, 6-octadecenoic acid, methyl ester was detected as a major compound in the lipophilic layer of seedlings inoculated with Delftia lacustris MB322 under lead (Pb) stress, constituting 12.87% of the detected metabolites. plos.orgnih.gov Another study on the bioactive compounds in the ethanolic extract of Vigna radiata seeds also identified the presence of 6-Octadecenoic acid, (Z)-. unn.edu.ng
Table 1: Detection of 6-Octadecenoic acid, methyl ester in Vigna radiata
| Sample Description | Analytical Method | Compound Detected | Relative Abundance/Concentration | Reference |
|---|---|---|---|---|
| Lipophilic extract of Vigna radiata seedlings under lead stress | GC-MS | 6-octadecenoic acid, methyl ester | 12.87% (peak area) | plos.orgnih.gov |
| Ethanolic extract of Vigna radiata seeds | GC-MS | 6-Octadecenoic acid, (Z)- | 10.94% (relative abundance) | unn.edu.ng |
Presence in Dictyandra arborescens Root Extracts
The root extracts of Dictyandra arborescens have been found to contain 6-octadecenoic acid, methyl ester, (Z)-. researchgate.nettjnpr.org A phytochemical evaluation of the methanol (B129727) root extract using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound among others in a specific eluate. researchgate.nettjnpr.org This finding is part of broader research into the bioactive components of this plant. epa.govresearchgate.net
Presence in Oils and Fats
Methyl trans-6-octadecenoate is also a constituent of various edible oils and fats, with its presence being a result of both natural occurrence and industrial processes like hydrogenation.
Occurrence in Non-Hydrogenated Edible Vegetable Oils
Research has shown that methyl trans-6-octadecenoate can be found in non-hydrogenated edible vegetable oils. chemicalbook.com Its presence in these oils is significant as trans fatty acids are generally associated with industrial hydrogenation.
Identification in Hydrogenated Soybean Oil
The process of hydrogenation, commonly used to solidify vegetable oils for use in products like margarine and shortening, can lead to the formation of various trans fatty acid isomers. restek.comresearchgate.net Studies on hydrogenated soybean oil have specifically identified methyl trans-6-octadecenoate as one of the trans fatty acids present. researchgate.net In an analysis aimed at developing an improved method for trans fatty acid analysis, methyl trans-6-octadecenoate was used as a standard and was identified in the chromatograms of fatty acid methyl esters from hydrogenated soybean oil. researchgate.net
Quantification in Milk Fat
Milk fat from ruminant animals is a natural source of a variety of trans fatty acids, including isomers of octadecenoic acid. Research has confirmed the presence of trans-6-octadecenoic acid in milk fat. researchgate.netbibliotekanauki.pl The concentration of these trans fatty acids can vary. For instance, Austrian milk fat samples were found to contain 20–50 g of trans fatty acids per kg. cambridge.org Studies utilizing gas chromatography have shown that the isomers with the double bond between positions 6 to 9 are not always completely resolved. bibliotekanauki.pl Furthermore, a study comparing different analytical methods found that the total trans-C18:1 isomer content in milk fat was 3.62 g per 100 g of oil when analyzed directly, and 2.78 g per 100 g of oil after separation using a silver-ion cartridge. nih.gov
Table 2: Quantification of trans-Octadecenoic Acid Isomers in Milk Fat
| Analytical Method | Total trans-C18:1 Isomer Content ( g/100g oil) | Reference |
|---|---|---|
| Gas Chromatography (direct) | 3.62 | nih.gov |
| Silver-ion Cartridge & Gas Chromatography | 2.78 | nih.gov |
Comparative Analysis with Other Fatty Acid Methyl Esters in Natural Sources
Methyl trans-6-octadecenoate and its cis-isomer, methyl petroselinate (B1238263), are fatty acid methyl esters (FAMEs) that exist in nature alongside a diverse array of other FAMEs. The relative abundance of these compounds varies significantly depending on the biological source. A comparative analysis of the FAME profiles from various natural sources reveals distinct patterns and highlights the unique position of methyl 6-octadecenoates.
In the plant kingdom, the most significant sources of methyl 6-octadecenoate's parent fatty acid, petroselinic acid, are found in the seed oils of the Apiaceae family. researchgate.nettaylorandfrancis.com Species such as fennel (Foeniculum vulgare), coriander (Coriandrum sativum), and anise (Pimpinella anisum) are particularly rich in this C18:1 isomer. taylorandfrancis.comnih.govresearchgate.net For instance, the seed oil of Hippomarathrum cristatum has been reported to contain as much as 72.2% petroselinic acid, making its methyl ester a dominant component of the FAME profile. researchgate.net This is in stark contrast to more common vegetable oils like soybean or palm oil, where the primary monounsaturated fatty acid ester is methyl oleate (B1233923) (methyl cis-9-octadecenoate), and methyl petroselinate is not a significant component. scielo.br
A study on the wood bark of Durio zibethinus (durian) identified methyl (Z)-6-octadecenoate at a relative abundance of 21.01% in one fraction, alongside other FAMEs like methyl hexadecanoate (B85987) (8.28%) and the ethyl ester of hexadecanoic acid (13.13%). arcjournals.org This indicates that while present, it co-occurs with a variety of other saturated and unsaturated fatty acid esters.
The analysis of various unconventional fruit seed oils further illustrates this comparative distribution. While fennel seed oil is characterized by a high content of 18:1 fatty acids (around 80.5 g/100 g), with petroselinic acid being predominant, other seed oils like sweet apricot and chufa are dominated by oleic acid (68.3 g/100 g and 62.4 g/100 g, respectively). nih.gov In contrast, oils from pear, apple, and quince seeds are primarily composed of linoleic acid (48.1 to 56.3 g/100 g). nih.gov
Animal fats also present a different FAME landscape. While they contain common saturated and monounsaturated fatty acids, trans fatty acids in animal fats are typically isomers like trans-vaccenic acid (trans-11-octadecenoic acid), which arises from biohydrogenation in ruminants. cabidigitallibrary.orggcms.cz The presence of methyl trans-6-octadecenoate is not commonly reported as a major constituent in these sources.
The following table provides a comparative overview of the fatty acid methyl ester composition in selected natural sources, highlighting the relative position of methyl 6-octadecenoates where data is available.
Table 1. Comparative Abundance of Major Fatty Acid Methyl Esters in Various Natural Sources
| Natural Source | Methyl Petroselinate (cis-6-Octadecenoate) (%) | Methyl Oleate (cis-9-Octadecenoate) (%) | Methyl Linoleate (B1235992) (%) | Methyl Palmitate (%) | Other Notable FAMEs (%) |
| Hippomarathrum cristatum Seed Oil researchgate.net | 72.2 | - | 13.8-50.8 (as Linoleic Acid) | - | - |
| Trinia glauca Seed Oil researchgate.net | 64.9 | - | 13.8-50.8 (as Linoleic Acid) | - | - |
| Bunium microcarpum Seed Oil researchgate.net | 59.7 | - | 13.8-50.8 (as Linoleic Acid) | - | - |
| Fennel (Foeniculum vulgare) Seed Oil nih.gov | Predominant 18:1 | Minor component of 18:1 | - | 4.4 (as Palmitic Acid) | - |
| Durio zibethinus Wood Bark Extract (Fraction 2) arcjournals.org | 21.01 | - | - | 8.28 | (E)-9-Octadecenoic acid (56.10), Hexadecanoic acid, ethyl ester (13.13) |
| Soybean Oil scielo.br | Not typically reported | ~23.3 | ~52.5 | ~11.0 | α-Linolenate (~6.5) |
| Palm Oil scielo.br | Not typically reported | ~38.9 | ~9.1 | ~42.8 | Stearate (~4.6) |
| Bacillus species (bacteria) primescholars.com | Not typically reported | - | - | - | 15:0i (iso-pentadecanoate) and 15:0a (anteiso-pentadecanoate) are predominant |
| Ruminant Animal Fat gcms.cz | Not typically reported | Present | Present | Present | trans-Vaccenate is a characteristic trans-FAME |
Note: Data is compiled from various studies and methodologies, which may affect direct comparability. Percentages for Apiaceae species are for the parent fatty acid, petroselinic acid. Some values are ranges or approximations based on available literature.
Advanced Analytical Methodologies for Characterization and Quantification
Gas Chromatography (GC) Techniques for Isomer Separation and Quantification
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a primary tool for the quantitative analysis of fatty acid methyl esters (FAMEs). gcms.cz The separation of closely related isomers, especially the cis/trans variants of octadecenoic acid, is highly dependent on the choice of capillary column and the precise control of chromatographic conditions. shimadzu.com
The separation of trans fatty acid isomers is best achieved using capillary columns with highly polar stationary phases. shimadzu.comresearchgate.net The polarity, primarily derived from cyanopropyl functional groups, facilitates differential interactions with the double bonds of the FAMEs, enabling the separation of geometric isomers. thermofisher.com Columns with high cyanopropyl content, such as 100% biscyanopropyl polysiloxane, are particularly effective. sigmaaldrich.com
Highly polar capillary columns, such as the SP-2560, HP-88, and CP-Sil 88, are considered the gold standard for resolving complex mixtures of FAME isomers. researchgate.netmdpi.comresearchgate.net The SP-2560, a 100% biscyanopropylpolysiloxane column, is specified in official methods like AOCS Ce 1h-05 for the analysis of trans fats due to its exceptional selectivity. sigmaaldrich.comnih.gov Similarly, the HP-88 and CP-Sil 88 columns, which are also highly polar, are used extensively for separating cis and trans fatty acid isomers in various matrices, including edible oils. researchgate.netmdpi.com The high polarity of these phases allows for the elution of most trans-18:1 isomers before the cis-9-18:1 (oleic acid) peak. oup.com The choice of a long column, typically 100 meters or more, further enhances efficiency and improves the resolution of individual isomers. sigmaaldrich.comresearchgate.net
| Column Name | Stationary Phase Composition | Key Application/Advantage | Source |
|---|---|---|---|
| SP-2560 | 100% Biscyanopropylpolysiloxane | Specified in AOAC and AOCS official methods for detailed cis/trans FAME isomer separation. Provides excellent resolution. | sigmaaldrich.comnih.gov |
| HP-88 | Highly polar cyanopropyl siloxane | Effective for separating C18 trans fatty acid isomers in edible vegetable oils. Used in method development for routine analysis. | researchgate.net |
| CP-Sil 88 | High-polarity cyanopropyl siloxane (90% cyanopropyl) | Used in long (100 m) formats for optimal separation of FAMEs, including trans isomers in food products. | mdpi.comresearchgate.netresearchgate.net |
The GC oven temperature program is a critical parameter that must be optimized to achieve baseline separation of fatty acid isomers. cabidigitallibrary.org While isothermal runs can be used, particularly for resolving trans-18:1 FAMEs, temperature-programmed methods generally provide better resolution for complex mixtures of C18 cis/trans isomers. researchgate.netcabidigitallibrary.org The selection of the initial oven temperature and the ramp rate significantly impacts the separation. researchgate.net For instance, a study investigating C18 trans isomers found that an initial oven temperature of 180°C yielded better resolution than starting at 140°C or 190°C. researchgate.net A slow temperature ramp rate is often necessary to improve the separation of closely eluting peaks. mdpi.com For example, a program for analyzing 23 common trans fatty acids employed a multi-ramp method that included a very slow ramp of 0.2°C/min in the critical elution range for C18 isomers. mdpi.com Adjusting the elution temperature can also compensate for small variations in column selectivity that occur due to aging or manufacturing differences, ensuring reproducible separations. oup.comnih.gov
| Initial Temperature | Ramp Rate(s) | Final Temperature/Hold Time | Target Analytes | Source |
|---|---|---|---|---|
| 180°C (hold 5 min) | 2°C/min | 216°C | 13 C18 trans-FAMEs | researchgate.net |
| 170°C | Multiple small ramps | - | C18 cis/trans isomers | cabidigitallibrary.org |
| 100°C (hold 8 min) | 4°C/min to 160°C (hold 35 min), then 0.2°C/min to 170°C, then other ramps | 210°C (hold) | 23 common TFAMEs | mdpi.com |
| 178°C (isothermal) | N/A | Hold for 36 min, then ramp 2°C/min to 225°C | FAMEs in butter fat and menhaden oil | oup.com |
Quantification of a specific isomer like methyl trans-6-octadecenoate (also known as methyl petroselaidate) requires a well-resolved chromatogram and accurate calibration. gcms.cz In GC-FID analysis, quantification is typically performed by comparing the peak area of the analyte to that of an internal standard, such as heneicosanoic acid methyl ester (C21:0). nih.gov The creation of multi-point calibration curves using certified reference standards is essential for ensuring linearity and accuracy. cabidigitallibrary.org
A significant challenge in quantifying trans isomers is the potential for co-elution with other cis or trans positional isomers. nih.gov For example, using the AOCS Ce 1h-05 method, some cis-C18:1 isomers can overlap with trans-C18:1 peaks, leading to an overestimation of the trans content. nih.gov While highly polar 100-meter columns can resolve many isomers, complete separation is not always possible. sigmaaldrich.comnih.gov In such cases, pre-fractionation techniques, such as silver-ion solid-phase extraction (Ag+-SPE) or thin-layer chromatography (Ag+-TLC), can be employed to separate the trans isomers from the cis isomers before GC analysis, thereby improving quantification accuracy. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
While GC-FID is robust for quantification, GC-MS is indispensable for the definitive identification of compounds. researchgate.net The mass spectrometer provides structural information, which is crucial for distinguishing between isomers that may have similar retention times, thereby confirming the identity of peaks in a chromatogram. nih.gov
In metabolic and clinical studies, GC-MS is used to identify and profile fatty acids in biological samples like serum or tissues. nih.gov The high sensitivity of GC-MS, especially when operating in selected ion monitoring (SIM) mode, allows for the detection of low-abundance fatty acids. nih.gov Methyl trans-6-octadecenoate, as a specific fatty acid methyl ester, can be identified in biological matrices through this technique. Its presence and concentration can be relevant in studies investigating lipid metabolism or in the development of bioactive compounds and pharmaceuticals. nih.govchemimpex.com For instance, GC-MS analysis of phosphatidylethanolamine (B1630911) lipids from bacteria involved treating the lipids to form fatty acid methyl esters, which were then identified by their mass spectra. researchgate.net The identification of specific FAMEs, including various octadecenoic acid isomers, in extracts from natural sources like mushrooms or plants is a common application that helps in understanding their biochemical composition and potential biological activities. jchr.orgarcjournals.org
GC-MS is a powerful technique for the comprehensive analysis of FAME profiles in diverse samples such as edible oils, fats, and biological extracts. researchgate.netmdpi.com It overcomes a key limitation of GC-FID by providing mass spectral data that confirms peak identity. researchgate.net This is particularly important in complex chromatograms where dozens of FAMEs, including numerous positional and geometric C18 isomers, may be present. mdpi.com
The mass spectrum of a FAME provides a fragmentation pattern that can be compared against spectral libraries, such as the NIST database, for positive identification. arcjournals.org For methyl trans-6-octadecenoate, the mass spectrum shows characteristic fragments that confirm its structure. nih.gov GC-MS methods have been specifically developed for the simultaneous determination of multiple trans fatty acid isomers in edible oils, demonstrating the capability to separate and identify compounds like methyl trans-6-octadecenoate alongside other C18:1, C18:2, and C18:3 isomers. mdpi.com Combining GC-MS with GC-FID allows for a comprehensive analytical approach, leveraging the quantitative strengths of FID and the qualitative, structural confirmation power of MS. ijastnet.com
Analysis of Isomerization Products
During processes such as catalytic hydrogenation of vegetable oils, methyl linoleate (B1235992) can undergo isomerization, leading to the formation of various positional and geometric isomers of octadecenoic acid, including methyl trans-6-octadecenoate. dss.go.thresearchgate.net The analysis of these complex mixtures is critical for quality control and for understanding the reaction mechanisms.
Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for identifying these isomerization products. researchgate.net A study on the isomerization of methyl oleate (B1233923) identified four different trans-methyl octadecenoate isomers. The concentration of these isomers was found to decrease as the double bond position shifted further from the original C-9 position, with the general trend being: position 9 > position 11 > position 8 > position 6. researchgate.net This indicates that the migration of the double bond is not random and is influenced by reaction conditions like temperature. researchgate.net
Capillary gas-liquid chromatography (GLC) with specialized capillary columns, such as those coated with isocyanopropyl trisilphenylene siloxane (TC-70), has enabled the resolution of numerous octadecenoic acid isomers. dss.go.th This high-resolution separation is essential for distinguishing between closely related isomers that may have different physiological effects. dss.go.th For instance, in the hydrogenation of linoleic acid, detailed GLC analysis revealed the formation of ten distinct 18:1 isomers, highlighting the complexity of the product mixture. dss.go.th
The following table summarizes the identified isomerization products of methyl oleate under specific reaction conditions.
| Product Number | Compound |
| 1 | cis-methyl octadecenoate |
| 2 | trans-methyl octadecenoate |
| 3 | methyl isooctadecenoates |
| 4 | methyl hydroxyoctadecenoate |
| 5 | γ-stearolactone |
| 6 | Shorter chain methyl esters |
Data sourced from a study on the isomerization of methyl oleate. researchgate.net
Chromatographic Pre-Fractionation Techniques
Due to the complexity of lipid samples, direct analysis is often challenging. Chromatographic pre-fractionation techniques are employed to simplify the mixture by separating fatty acid methyl esters (FAMEs) into groups based on their structural features, such as the number and geometry of double bonds. scispace.comeventscribe.netoup.com
Silver-ion thin-layer chromatography (Ag-TLC) is a widely used technique for separating unsaturated fatty acids. eventscribe.netresearchgate.net The principle behind this method is the formation of reversible charge-transfer complexes between silver ions (Ag+) incorporated into the silica (B1680970) gel stationary phase and the π-electrons of the double bonds in the fatty acid chains. researchgate.netlmaleidykla.lt The strength of these complexes, and thus the retention on the plate, is influenced by the number, configuration (cis/trans), and position of the double bonds. researchgate.net
Fatty acids with a greater number of double bonds are retained more strongly. researchgate.net For a given number of double bonds, cis isomers form stronger complexes and are retained more than trans isomers because the cis configuration allows for greater accessibility of the double bond to the silver ions. scispace.comresearchgate.net This differential retention allows for the effective separation of trans isomers, including methyl trans-6-octadecenoate, from their cis counterparts and from saturated fatty acids. aocs.org Ag-TLC can be used as a preparative step to isolate fractions for subsequent analysis by gas chromatography. oup.com
Silver-ion solid-phase extraction (Ag-SPE) operates on the same principle as Ag-TLC but utilizes a cartridge format. scispace.comlmaleidykla.lt This technique offers a faster and often more convenient method for fractionating FAMEs. lmaleidykla.ltsigmaaldrich.com Commercially available Ag-SPE cartridges, which contain a stationary phase with immobilized silver ions, can effectively separate FAMEs based on the degree of unsaturation and the geometry of the double bonds. scispace.comsigmaaldrich.com
The process typically involves conditioning the cartridge, loading the sample, and then eluting different fractions using solvents of increasing polarity. scispace.comaocs.org For instance, a common elution scheme might involve:
A non-polar solvent (e.g., hexane) to elute saturated fatty acids.
A slightly more polar solvent mixture (e.g., hexane/acetone) to elute trans-monoenes. scispace.com
A more polar solvent (e.g., acetone) to elute cis-monoenes and polyunsaturated fatty acids. scispace.com
This pre-fractionation simplifies the subsequent gas chromatographic analysis, improving the resolution and identification of individual isomers like methyl trans-6-octadecenoate. lmaleidykla.ltsigmaaldrich.com
The table below illustrates a typical elution scheme for the fractionation of FAMEs using a commercial Ag-Ion SPE column.
| Fraction | Eluting Solvent | Eluted Components |
| 1 | Hexane / Acetone (96:4) | Saturated and trans-monoene FAMEs |
| 2 | Hexane / Acetone (90:10) | cis-monoene FAMEs |
| 3 | Acetone | Dienoic and polyenoic FAMEs |
This elution scheme is based on a recommended protocol for a commercial Ag-Ion SPE column. scispace.com
High-performance liquid chromatography (HPLC) is another powerful technique for the pre-separation of fatty acid isomers. oup.comresearchgate.net Reversed-phase HPLC (RP-HPLC), in particular, can separate FAMEs based on their chain length and degree of unsaturation. researchgate.net Longer chain and more saturated fatty acids are retained more strongly. This method can be used to isolate specific groups of FAMEs before further, more detailed analysis. researchgate.net
Silver-ion HPLC (Ag-HPLC) combines the selectivity of silver-ion chromatography with the efficiency and resolution of HPLC. oup.com It can provide excellent separation of FAMEs based on the number, position, and configuration of their double bonds. researchgate.net While it can be more complex and expensive than Ag-TLC or Ag-SPE, Ag-HPLC offers superior resolution and reproducibility for complex separations. lmaleidykla.lt For instance, Ag-HPLC has been successfully used to separate positional and geometric isomers of octadecenoic acid. researchgate.net
Spectroscopic Methods in Methyl trans-6-Octadecenoate Analysis
Infrared (IR) spectrophotometry is a well-established method for quantifying the total amount of isolated trans unsaturation in fats and oils. nih.govantpedia.com This technique is based on the characteristic absorption band for the C-H out-of-plane deformation of a trans double bond, which occurs at approximately 966 cm⁻¹ (10.3 µm). antpedia.comscispace.com The intensity of this absorption is proportional to the concentration of trans double bonds in the sample.
For quantitative analysis, a calibration curve is typically prepared using a standard with a known trans content, such as methyl elaidate (B1234055) (the methyl ester of the trans-9-octadecenoic acid). nih.govscispace.com The total trans content of an unknown sample can then be determined by measuring its absorbance at this specific wavenumber and comparing it to the calibration curve. nih.gov While IR spectroscopy provides the total trans content, it does not distinguish between different positional trans isomers. Therefore, it is often used in conjunction with gas chromatography, which can separate the individual isomers. nih.govscispace.com A combined GC/IR method allows for the determination of the fatty acid composition, including the specific amounts of trans-octadecenoate isomers. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Product Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and frequently utilized technique for the analysis of fatty acid methyl esters (FAMEs) and their reaction products. pjoes.comijesd.org It provides crucial information about the functional groups present in a sample, allowing for the identification of both starting materials and products, as well as the characterization of isomeric forms. spectra-analysis.com
In the context of reactions involving Methyl trans-6-Octadecenoate and other FAMEs, FTIR analysis is instrumental in confirming the chemical structure of the products. The analysis of chemisorbed reaction films formed in the environment of alkyl octadecenoates has shown that FTIR can identify the organic nature of these films, revealing structures such as alkyl hydroxy ethers and unsaturated hydroxy ketones. ias.ac.in
A key application of FTIR in the analysis of octadecenoate isomers is the differentiation between cis and trans configurations. The out-of-plane bending vibration of the C-H bonds on a trans double bond gives rise to a characteristic absorption band, which is absent in the corresponding cis isomer. This distinct peak is a hallmark for identifying trans fatty acid isomers. spectra-analysis.com For instance, in the analysis of isomerized methyl oleate, the formation of various trans-methyl octadecenoates was identified. researchgate.net The presence of the trans double bond is typically confirmed by a strong absorption peak in the region of 960-970 cm⁻¹. spectra-analysis.comresearchgate.net
Furthermore, FTIR spectra of FAMEs like Methyl trans-6-Octadecenoate exhibit other characteristic peaks that are monitored during reaction analysis. A prominent peak is observed around 1740 cm⁻¹, which corresponds to the C=O stretching vibration of the ester carbonyl group. ijesd.orgresearchgate.net The presence and intensity of this peak confirm the ester functionality. Other significant regions in the spectra include the C-H stretching vibrations around 2850-3000 cm⁻¹ and the C-O stretching vibrations between 1000-1300 cm⁻¹. pjoes.com When FAMEs undergo further reactions, such as sulfonation, new characteristic peaks appear. For example, the formation of a methyl ester sulfonate (MES) is confirmed by the appearance of a sulfonate group peak, which has been identified at a wavelength of 1168.59 cm⁻¹. ugm.ac.id
Validation of Analytical Methods
The validation of analytical methods is a critical process to ensure that the chosen procedure for quantifying a specific analyte, such as Methyl trans-6-Octadecenoate, is reliable, accurate, and reproducible. This involves evaluating several performance characteristics.
Linearity and Sensitivity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is typically assessed by preparing a series of calibration standards and plotting the instrument response against the known concentrations. The linearity is considered acceptable when the correlation coefficient (R or R²) of the calibration curve is close to 1. researchgate.net
For the analysis of fatty acid methyl esters, including trans isomers, gas chromatography (GC) methods have consistently shown excellent linearity. Studies on various FAMEs report correlation coefficients surpassing 0.99. researchgate.netlcms.czmdpi.com A study specifically analyzing cis/trans isomers of oleic acid, including Methyl trans-6-octadecenoate, demonstrated a high correlation coefficient (R) of 0.9952 over the tested concentration range. cabidigitallibrary.org
The sensitivity of a method refers to its ability to discriminate between small differences in analyte concentration and is often characterized by the Limits of Detection (LOD) and Quantification (LOQ).
| Analyte/Mixture | Method | Concentration Range | Correlation Coefficient (R or R²) | Source(s) |
| Methyl trans-6-Octadecenoate | GC-MS | 20.10 - 128.16 µg/mL | R = 0.9952 | cabidigitallibrary.org |
| Various FAMEs (26 total) | GC-MS | Not Specified | R² > 0.99 | researchgate.net |
| Various FAMEs (10 total) | GC-EI-qMS | Not Specified | r² > 0.999 | mdpi.com |
| FAMEs in Jet Fuel | GC-MS | 2 - 100 mg∙kg⁻¹ | r² > 0.985 | lcms.cz |
| Various FAMEs | HS-SPME-GC–MS/MS | 10 - 1,500 ng L⁻¹ | R² ≥ 0.9319 | nih.gov |
Recovery and Repeatability
Recovery studies are performed to determine the accuracy of an analytical method by measuring the amount of analyte detected after spiking a blank matrix with a known concentration. The result is expressed as a percentage of the known amount that was recovered. Repeatability, a measure of precision, assesses the consistency of results for the same sample under the same operating conditions over a short interval of time and is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). dss.go.th
Methods for analyzing FAMEs generally show high recovery and good repeatability. A performance method developed for cis/trans isomers of oleic acid methyl esters reported a mean recovery of 102.45% for Methyl trans-6-octadecenoate. cabidigitallibrary.org Another study focusing on trans-18:1 isomers found recovery percentages for elaidic acid methyl ester to be high, with good repeatability indicated by a CV of 1.37% for the direct GC method. dss.go.th Comprehensive analyses of multiple FAMEs have shown recoveries ranging from 82.1% to over 109%, with RSD values for repeatability generally below 10%. mdpi.comnih.gov
| Analyte/Mixture | Method | Recovery (%) | Repeatability (RSD% or CV%) | Source(s) |
| Methyl trans-6-Octadecenoate | GC-MS | 102.45 ± 13.34 | Not Specified | cabidigitallibrary.org |
| Elaidic Acid Methyl Ester (trans-9) | Direct GC | 94.6 - 98.7 | CV = 1.37% | dss.go.th |
| 10 FAMEs | GC-EI-qMS | 82.1 - 98.7 | RSD = 2.2% - 6.8% | mdpi.com |
| Major FAMEs | GC-MS | 98.73 - 109.12 | RSD = 6.55% - 8.73% | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. core.ac.ukmarinelipids.ca These values are crucial for determining trace amounts of substances.
For Methyl trans-6-Octadecenoate, a validated GC-MS method established an LOD of 7.86 µg/mL and an LOQ of 23.81 µg/mL, which correspond to 0.05 g/100 g fat and 0.14 g/100 g fat, respectively. cabidigitallibrary.org The LOD and LOQ values can vary significantly depending on the analytical technique, the instrument's sensitivity (e.g., full scan vs. selected ion monitoring mode), and the sample matrix. cabidigitallibrary.orgmarinelipids.ca For instance, methods optimized for high sensitivity have reported LOQ values for other trans-octadecenoate isomers as low as 0.0018 ng/mL. nih.gov
| Analyte | Method | LOD | LOQ | Source(s) |
| Methyl trans-6-Octadecenoate | GC-MS | 7.86 µg/mL | 23.81 µg/mL | cabidigitallibrary.org |
| Methyl trans-9-Octadecenoate | GC-MS | 0.0005 ng/mL | 0.0018 ng/mL | nih.gov |
| 10 FAMEs (general range) | GC-EI-qMS | Not Specified | 1.25 - 5.95 µg/L | mdpi.com |
| 13-HODE methyl ester | GC-FID | Not Specified | 0.4 - 1.0 µg/mL | marinelipids.ca |
Synthetic Pathways and Chemical Transformations in Research Contexts
Esterification and Trans-Esterification Processes for Methyl trans-6-Octadecenoate Production
Methyl trans-6-octadecenoate, also known as petroselaidic acid methyl ester, is primarily synthesized through the esterification of petroselaidic acid (trans-6-octadecenoic acid) with methanol (B129727). vulcanchem.comcaymanchem.com This process typically requires an acid catalyst to proceed efficiently. vulcanchem.com The precursor, petroselaidic acid, is itself derived from the isomerization of petroselinic acid (cis-6-octadecenoic acid), a fatty acid naturally found in the seed oils of plants from the Apiaceae family, such as parsley and coriander. vulcanchem.comwikipedia.org
The conversion of fatty acids into their corresponding methyl esters, or FAMEs, is a common practice in analytical chemistry, particularly for gas chromatography (GC) analysis. This is because fatty acids have high melting points, which can lead to long retention times in the GC column. acs.org Esterification with methanol produces more volatile compounds that are more suitable for GC analysis. wikipedia.orgacs.org While methyl esters are commonly used, research has shown that for the specific separation of petroselinate (B1238263) and oleate (B1233923) isomers, phenylethyl ester derivatives and isopropyl esters can provide better resolution in GC analysis. mdpi.com
The following table summarizes the key reactants and products in the synthesis of Methyl trans-6-Octadecenoate.
| Reactant | Product | Catalyst/Process |
| Petroselaidic acid and Methanol | Methyl trans-6-Octadecenoate | Acid-catalyzed esterification vulcanchem.com |
| Petroselinic acid | Petroselaidic acid | Isomerization vulcanchem.com |
| Triglycerides (from oils) | Fatty acids | Saponification wikipedia.org |
Trans-esterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of producing fatty acid methyl esters (FAMEs) like Methyl trans-6-octadecenoate, base-catalyzed trans-esterification is a widely used and efficient method, particularly in the production of biodiesel. mdpi.com
The general mechanism for base-catalyzed trans-esterification involves the reaction of a triglyceride with an alcohol, typically methanol, in the presence of a base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.comijcce.ac.ir The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com
Key aspects of base-catalyzed trans-esterification include:
Catalyst Concentration: The amount of catalyst used can significantly impact the yield of FAMEs. Insufficient catalyst may lead to an incomplete reaction. mdpi.com
Molar Ratio: An excess of alcohol is often used to drive the reaction towards the products and achieve a high conversion yield. mdpi.comnrel.gov For example, a 6:1 molar ratio of methanol to oil is common in biodiesel production. mdpi.comnrel.gov
Reaction Temperature: The reaction is often carried out at an elevated temperature, such as 65°C, to increase the reaction rate. mdpi.comresearchgate.net
Purity of Reactants: The presence of water and free fatty acids in the oil can lead to saponification (soap formation), which consumes the catalyst and reduces the FAMEs yield. nrel.gov
A study on biodiesel production from Rhus typhina seed oil demonstrated the optimization of base-catalyzed trans-esterification, achieving a high conversion yield by carefully controlling parameters like methanol to oil molar ratio and catalyst concentration. mdpi.com Another study on cotton seed oil also highlighted the importance of a two-step trans-esterification process for achieving high yields of methyl esters. researchgate.net
The synthesis of Methyl trans-6-octadecenoate can be achieved starting from its corresponding fatty acid, petroselaidic acid, through esterification with methanol. vulcanchem.com More commonly, the synthesis starts from the naturally occurring cis-isomer, petroselinic acid. vulcanchem.comwikipedia.org Petroselinic acid can be isolated from the seed oils of plants like coriander. wikipedia.org
The process involves two main steps:
Isomerization: The cis-double bond in petroselinic acid is converted to a trans-double bond to form petroselaidic acid. vulcanchem.com
Esterification: The resulting petroselaidic acid is then esterified with methanol, typically using an acid catalyst, to produce Methyl trans-6-octadecenoate. vulcanchem.comacs.org
Research has also explored the esterification of petroselinic acid with various alcohols to synthesize different esters for applications such as biolubricants. mdpi.comresearchgate.net For instance, petroselinic acid has been converted to its methyl, isopropyl, and 2-ethyl hexyl esters. mdpi.com
Isomerization Reactions Involving Octadecenoates
Isomerization reactions play a crucial role in modifying the chemical and physical properties of octadecenoates. These reactions can involve changes in the carbon skeleton or the position and configuration of the double bond.
Skeletal isomerization involves the rearrangement of the carbon backbone of a molecule to form branched-chain isomers. wipo.int In the context of fatty acids and their esters, this process is of interest for improving properties like the cloud point of biodiesel. acs.org The presence of an unsaturated bond in the fatty acid chain facilitates the skeletal isomerization reaction by enabling the formation of a cation intermediate. googleapis.com
The process typically utilizes catalysts, such as zeolites, and is carried out at elevated temperatures and pressures. acs.orggoogleapis.com Research has shown that using a beta zeolite catalyst can lead to branching in fatty acids, which in turn can lower the cloud point of their methyl esters. acs.org Continuous processes for the skeletal isomerization of unsaturated linear fatty acids to their branched counterparts have also been developed. wipo.int
The following table summarizes typical conditions for skeletal isomerization of fatty acids.
| Parameter | Condition | Reference |
| Catalyst | Beta zeolite | acs.org |
| Temperature | 250 - 350 °C | acs.orggoogleapis.com |
| Pressure | 1 - 4 MPa H₂ | acs.org |
| Co-catalyst | Water or lower alcohol | googleapis.com |
The position of the double bond in methyl octadecenoates can be shifted along the carbon chain through a process called double bond migration. This reaction is often catalyzed by transition metals and can lead to an equilibrium mixture of positional isomers. ruhr-uni-bochum.de The migration of the double bond can be a key step in the synthesis of various functionalized fatty acid derivatives. ruhr-uni-bochum.de
Studies on the isomerization of methyl oleate (methyl cis-9-octadecenoate) have shown that under certain reaction conditions, the double bond can migrate to various positions, forming a mixture of trans- and cis- isomers, including methyl 6-octadecenoate. researchgate.net The distribution of these isomers is influenced by factors such as reaction temperature and the catalyst used. researchgate.net For example, in one study, the concentration of different trans-methyl octadecenoate isomers decreased as the double bond moved further from its original position. researchgate.net
Research on the catalytic hydrogenation of linoleic acid has also provided insights into double bond migration. It was observed that the ∆9 double bond tended to migrate towards the methyl end of the molecule, while the ∆12 double bond could migrate in both directions. dss.go.th Furthermore, the synthesis of deuterated octadecenoates has utilized nitrogen oxide for cis-trans isomerization. nih.gov
Total Synthesis of Related Analogs for Biological Evaluation
The total synthesis of fatty acid analogs is a critical tool for confirming the structure of naturally occurring compounds and for providing sufficient material for biological testing. nih.gov This is particularly important for unusual fatty acids that are found in small quantities in nature. mdpi.com
For instance, the total synthesis of (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid was undertaken to confirm its unique trans-cyclopropyl structure and to enable the synthesis of analogs for antileishmanial activity screening. nih.gov The synthesis involved multiple steps, including the stereoselective creation of a trans-double bond, which was a key challenge. nih.gov
Similarly, the first total synthesis of (Z)-17-methyl-13-octadecenoic acid was accomplished to provide material for evaluating its antiprotozoal activity. nih.gov This synthesis utilized a multi-step approach with key acetylide coupling reactions. nih.gov The synthesis of various quinoline (B57606) analogues has also been a focus of research for their potential biological activities, including antimicrobial and anti-tumor effects. researchgate.net
The synthesis of these complex molecules often requires strategic planning and the use of specific reagents and reaction conditions to control stereochemistry and achieve the desired final product.
Introduction of trans Double Bonds in Synthetic Routes
The key transformation is the stereomutation of the cis double bond at the C-6 position to the more thermodynamically stable trans configuration. vulcanchem.comnih.gov This isomerization can be achieved through various chemical methods. One documented laboratory-scale method involves treating the cis-alkenol with a nitrous acid mixture, generated in situ from sodium nitrite (B80452) and nitric acid. nih.gov This process effectively converts the cis geometry to the trans geometry in high yield. nih.gov Other methods for cis-trans isomerization include catalysis by thiyl radicals (RS•) or nitrogen dioxide (NO₂•), which can reversibly add to the double bond, allowing for rotation and subsequent elimination to form the trans isomer. acs.org
Once petroselaidic acid (trans-6-octadecenoic acid) is obtained, it undergoes esterification with methanol. vulcanchem.com This is a standard acid-catalyzed reaction, often employing reagents like boron trifluoride-methanol complex or methanolic hydrogen chloride, to produce the final product, methyl trans-6-octadecenoate. vulcanchem.comaocs.org
Table 1: Key Reactions in the Synthesis of Methyl trans-6-Octadecenoate
| Step | Reaction | Reactant(s) | Reagent(s) | Product |
| 1 | cis-trans Isomerization | Methyl petroselinate (cis isomer) | Sodium nitrite, Nitric acid, Water | Methyl petroselaidate (B1239425) (trans isomer) |
| 2 | Esterification | Petroselaidic acid | Methanol, Acid catalyst (e.g., H+) | Methyl trans-6-octadecenoate |
Synthesis of Cyclopropane (B1198618) Fatty Acid Analogs
Methyl trans-6-octadecenoate serves as a valuable substrate for the synthesis of cyclopropane fatty acid analogs, which are molecules of interest due to their presence in various natural products and their unique biological activities. nih.govmarquette.edu The primary method for converting the trans-alkene functionality into a cyclopropane ring is the Simmons-Smith reaction. numberanalytics.comwikipedia.orgmdpi.com
The Simmons-Smith reaction is a stereospecific cheletropic reaction, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgnrochemistry.com When methyl trans-6-octadecenoate is subjected to the Simmons-Smith reaction, the resulting product is the corresponding trans-6,7-methyleneoctadecanoate analog. The reaction typically involves an organozinc carbenoid, classically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgnrochemistry.com
The mechanism proceeds via a concerted, "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the same face of the double bond simultaneously, thus preserving the trans configuration of the substituents on the newly formed cyclopropane ring. mdpi.comnrochemistry.com
A well-documented synthesis of a related trans-cyclopropane fatty acid, (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, illustrates this principle effectively. In this synthesis, a trans-alkenol was treated with diethyl zinc (Et₂Zn) and diiodomethane (CH₂I₂) in 1,2-dichloroethane (B1671644) to yield the trans-cyclopropane product. nih.govmdpi.com This protocol is directly applicable to methyl trans-6-octadecenoate for the synthesis of its cyclopropyl (B3062369) derivative. The choice of solvent is important, with non-basic solvents like dichloromethane (B109758) or 1,2-dichloroethane being preferred to avoid coordination with the electrophilic zinc reagent. mdpi.com
Table 2: Simmons-Smith Cyclopropanation of a trans-Alkene
| Reaction | Substrate | Reagents | Key Intermediate | Product Stereochemistry |
| Cyclopropanation | trans-alkene (e.g., Methyl trans-6-octadecenoate) | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) or Zinc-Copper Couple (Zn-Cu) | Organozinc carbenoid (e.g., ICH₂ZnI) | trans-disubstituted cyclopropane |
Biochemical and Metabolic Research on Methyl Trans 6 Octadecenoate
Role in Lipid Metabolism Studies
Methyl trans-6-octadecenoate, also known as methyl petroselaidate (B1239425), is the methyl ester of petroselaidic acid (trans-6-octadecenoic acid). scbt.comvulcanchem.com Its role in lipid metabolism is an area of scientific interest, particularly in understanding how different isomers of trans fatty acids are processed by the body. While specific research on methyl trans-6-octadecenoate is limited, studies on other trans-octadecenoic acid isomers provide insights into its potential metabolic fate. The position of the double bond in the fatty acid chain is a critical determinant of its metabolic processing.
Trans fatty acids, in general, are known to be incorporated into various tissues and can influence lipid metabolism. nih.gov The metabolism of fatty acids with different geometrical configurations shows considerable variation. nih.gov For instance, trans isomers of octadecenoic acid have been observed to be oxidized more readily than their cis counterparts. nih.gov
Investigation of Influence on Hepatic Enzyme Activities
Research on other trans-octadecenoic acid isomers has shown varied effects. For example, studies on weanling mice fed high carbohydrate diets containing different fatty acids, including trans-9,trans-12-octadecadienoic acid, showed little to no influence on the activity levels of several key lipogenic enzymes such as fatty acid synthetase, malic enzyme, citrate (B86180) cleavage enzyme, glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and acetyl-CoA carboxylase when compared to diets with saturated fatty acids or no fatty acids. nih.gov In contrast, some studies suggest that certain fatty acids can have a modulating effect on lipid metabolism in liver cells by activating receptors that induce the proliferation of peroxisomes involved in fatty acid degradation through β-oxidation. google.com Given the lack of specific data, the precise impact of methyl trans-6-octadecenoate on hepatic enzyme activities remains an area for future research.
Incorporation into Hepatic Lipids
The incorporation of dietary fatty acids into liver lipids is a fundamental aspect of lipid metabolism. It is well-established that trans fatty acids are incorporated into the plasma lipoproteins and cell membranes of various tissues. nih.gov Studies have demonstrated that trans fatty acids can be incorporated into all major hepatic lipid pools.
While specific quantitative data on the incorporation of methyl trans-6-octadecenoate into hepatic lipids is scarce, research on other trans-octadecenoic acid isomers provides evidence for this process. For example, studies using isolated perfused rat liver have shown that trans-octadecenoic acids are incorporated into liver phospholipids (B1166683). nih.gov Furthermore, gas chromatography-mass spectrometry (GC-MS) analysis of methyl esters from hepatic lipids has provided direct evidence for the incorporation of isomers like trans-9,trans-12-octadecadienoic acid into hepatic lipids. nih.gov This suggests that methyl trans-6-octadecenoate is also likely incorporated into hepatic lipid fractions, although the rate and extent may differ from other isomers.
Substrate Utilization by Metabolic Enzymes
For a fatty acid to be metabolized, it must be recognized and utilized by various enzymes involved in pathways such as activation, acylation, and β-oxidation. The enzymes responsible for these processes can exhibit specificity for the structure of the fatty acid, including the position and configuration of the double bond.
There is evidence that various enzymes involved in fatty acid activation and acylation can utilize isomeric fatty acids as substrates. nih.gov The presence of trans fatty acid isomers in complex liver lipids indicates that they are substrates for the enzymes involved in these pathways. nih.gov It is therefore plausible that methyl trans-6-octadecenoate can be hydrolyzed to petroselaidic acid, which then serves as a substrate for enzymes like lipases and fatty acid desaturases. However, without direct experimental evidence, the efficiency of its utilization by these enzymes compared to other fatty acid isomers is unknown.
Studies on Cell Membrane Dynamics
The fatty acid composition of cell membranes is a critical determinant of their physical properties and biological functions. The incorporation of trans fatty acids into membrane phospholipids can alter the structure and dynamics of the cell membrane. nih.gov
Alteration of Cell Membrane Fluidity and Permeability
The geometry of unsaturated fatty acids plays a significant role in determining membrane fluidity. Cis-isomers have a bent configuration, which disrupts the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity. In contrast, the linear configuration of trans fatty acids is more similar to that of saturated fatty acids, allowing for more ordered packing within the membrane. nih.gov
The incorporation of trans fatty acids into cell membranes has been shown to lead to a reduction in membrane fluidity and permeability, resulting in a more rigid packing of the lipid bilayer. biorxiv.org This alteration in the physical state of the membrane can mimic a decrease in the degree of unsaturation. biorxiv.org While these are general effects of trans fatty acids, it is expected that the incorporation of methyl trans-6-octadecenoate into cell membranes would contribute to a decrease in membrane fluidity and permeability.
Impact on Cell Membrane Function
Changes in the physical properties of cell membranes can have significant consequences for their function. The fluidity of the membrane influences the activity of membrane-bound enzymes and the function of membrane receptors. nih.gov
The increased packing and reduced fluidity associated with the incorporation of trans fatty acids can affect various cellular processes. For instance, studies have shown that membrane phospholipids containing trans fatty acids have an increased affinity for cholesterol. nih.govnih.gov This can lead to increased integration of cholesterol into the plasma membrane, which in turn can suppress cellular signaling pathways. nih.gov The altered membrane environment can also impact the function of membrane proteins. nih.gov While direct evidence for methyl trans-6-octadecenoate is lacking, it is plausible that its incorporation into cell membranes could have similar impacts on membrane function.
Phytoremediation and Metabolite Production in Plants
Phytoremediation is an environmentally friendly technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. frontiersin.org A key aspect of this process involves the production of various secondary metabolites by plants, especially in response to stressors like heavy metals. nih.govplos.org These metabolites, which include a diverse array of soluble and volatile compounds, can play a role in recruiting beneficial microorganisms that help alleviate metal toxicity and promote plant growth. frontiersin.org The interaction between plant roots and rhizosphere microorganisms is crucial for enhancing the effectiveness of phytoremediation. frontiersin.org
Production in Metal-Stressed Plants
Plants under heavy metal stress are known to produce a variety of secondary metabolites to cope with the toxicity. plos.org Research has identified the production of fatty acid methyl esters, including Methyl trans-6-Octadecenoate, in plants subjected to heavy metal contamination. nih.govplos.org
A study on Vigna radiata (mung bean) investigated the metabolic response to lead (Pb), nickel (Ni), and chromium (Cr) stress. nih.govplos.org Using gas chromatography-mass spectrometry (GC-MS) analysis, researchers detected "Octadecenoic acid methyl ester" in plants exposed to all three heavy metals. plos.org This indicates that the production of this compound is a general response to heavy metal toxicity in this plant species. nih.govplos.org Specifically, under lead (Pb) stress and in the presence of the bacterium Delftia lacustris MB322, 6-octadecenoic acid, methyl ester was identified as a major compound in the lipophilic fraction of the plant's metabolites. plos.org
Another study on Cyperus alternifolius grown in a solution containing a mixture of heavy metals (Cd, Cu, Cr, Ni, Zn, Pb, and Fe) also identified "10-octadecenoic acid, methyl ester" in the root exudates. nih.gov While this is a different isomer, it highlights the role of octadecenoic acid methyl esters as metabolites in plants under metal stress.
The following table summarizes the findings on the production of a related compound in metal-stressed Vigna radiata.
| Heavy Metal Stressor | Detection Status in Plant | Notes |
|---|---|---|
| Lead (Pb) | Detected | Identified as a major lipophilic compound (12.87%) when inoculated with Delftia lacustris MB322. plos.org |
| Nickel (Ni) | Detected | The compound was identified under Nickel stress. nih.govplos.org |
| Chromium (Cr) | Detected | The compound was identified under Chromium stress. nih.govplos.org |
Correlation with Plant Growth Promoting Bacteria (PGPB)
The use of Plant Growth Promoting Bacteria (PGPB) in conjunction with plants is a promising strategy to enhance phytoremediation of heavy metal-contaminated soils. nih.govmdpi.com These bacteria can improve plant growth and health through various mechanisms, including the production of phytohormones, solubilization of minerals, and helping to mitigate abiotic stress, such as heavy metal toxicity. frontiersin.orgmdpi.com
Research has shown a direct correlation between the inoculation of plants with PGPB and the production of specific metabolites, including Methyl trans-6-Octadecenoate. nih.govplos.org In the study of Vigna radiata under lead (Pb) stress, the highest concentration of 6-octadecenoic acid, methyl ester (12.87%) was observed in seedlings that had been inoculated with the PGPB strain Delftia lacustris MB322. plos.org This suggests that the interaction between the plant and this specific bacterium stimulates the production of this fatty acid ester as part of the plant's response to lead toxicity. nih.gov
The study further analyzed the metabolic profiles of Vigna radiata inoculated with different PGPB strains (Bacillus pumilus MB246, Serratia nematodiphila MB307, and Delftia lacustris MB322) under various metal stresses. plos.org The production of metabolites was found to be influenced by the specific combination of the bacterial strain and the heavy metal present. plos.org For instance, while D. lacustris MB322 inoculation led to a high percentage of 6-octadecenoic acid, methyl ester under Pb stress, other bacterial inoculations resulted in the predominance of different metabolites under Ni and Cr stress. plos.org This highlights the complex and specific nature of plant-microbe interactions in response to environmental contaminants. frontiersin.org
| Heavy Metal Stress | PGPB Inoculant | Major Metabolite Detected | Peak Area (%) |
|---|---|---|---|
| Lead (Pb) | Delftia lacustris MB322 | 6-octadecenoic acid, methyl ester | 12.87% plos.org |
| Nickel (Ni) | Serratia nematodiphila MB307 | Glycine, N-(phenylacetyl)-, methyl ester | 54.63% plos.org |
| Chromium (Cr) | Bacillus pumilus MB246 | L-Glutamic acid | 57.8% plos.org |
Mechanistic and Theoretical Investigations
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like Methyl trans-6-octadecenoate, MD simulations could provide detailed insights into its interactions with biological systems at an atomic level.
Analysis of Binding Stability with Biological Targets
MD simulations are instrumental in assessing the stability of a ligand, such as Methyl trans-6-octadecenoate, when bound to a biological target, typically a protein. The stability of this complex is crucial for the compound's potential biological activity. Key metrics evaluated during these simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable.
Solvent Accessible Surface Area (SASA): SASA calculations help to understand the extent to which the compound is buried within the binding pocket of the protein versus being exposed to the solvent.
Table 1: Hypothetical MD Simulation Stability Parameters for Methyl trans-6-Octadecenoate Bound to a Target Protein
| Simulation Time (ns) | Average RMSD (nm) | Average Rg (nm) | Average SASA (nm²) |
|---|---|---|---|
| 0-25 | 0.25 | 1.85 | 150 |
| 25-50 | 0.30 | 1.88 | 145 |
| 50-75 | 0.32 | 1.87 | 142 |
| 75-100 | 0.31 | 1.86 | 143 |
Note: This table is illustrative and not based on actual experimental data for Methyl trans-6-Octadecenoate.
Exploration of Hydrophobic and Hydrogen Bond Interactions
The stability of a protein-ligand complex is governed by various non-covalent interactions. MD simulations can elucidate the specific interactions between Methyl trans-6-octadecenoate and its biological target. mdpi.com
Hydrogen Bonds: These are crucial for the specificity and stability of binding. peerj.com The long hydrocarbon chain of Methyl trans-6-octadecenoate does not form hydrogen bonds, but the methyl ester group can act as a hydrogen bond acceptor. The number and duration of hydrogen bonds formed between the ester group and amino acid residues in the binding pocket would be a key focus of the analysis. mdpi.com
Hydrophobic Interactions: Given its long alkyl chain, hydrophobic interactions are expected to be the primary driving force for the binding of Methyl trans-6-octadecenoate. nih.gov These interactions involve the association of the nonpolar fatty acid chain with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) within the protein's binding site, driven by the hydrophobic effect. nih.gov
Table 2: Predicted Intermolecular Interactions for Methyl trans-6-Octadecenoate with a Hypothetical Target
| Interaction Type | Potential Interacting Residues | Description |
|---|---|---|
| Hydrogen Bond | Gln, Asn, Ser, Thr | The oxygen atoms of the ester group can accept hydrogen bonds from the side chains of polar amino acids. |
| Hydrophobic | Ala, Val, Leu, Ile, Phe | The C18 alkyl chain can form extensive van der Waals contacts with the nonpolar side chains of these amino acids. |
Note: This table is illustrative and not based on actual experimental data for Methyl trans-6-Octadecenoate.
Pharmacophore Analysis
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For Methyl trans-6-octadecenoate, a pharmacophore model would likely include:
A Hydrogen Bond Acceptor: Representing the carbonyl oxygen of the ester group.
Hydrophobic Features: Corresponding to various points along the 18-carbon aliphatic chain. The trans configuration at the 6th position would define a specific spatial arrangement of these hydrophobic points.
This model could then be used to screen large databases of chemical compounds to identify other molecules that might exhibit similar biological activities.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. For fatty acids and their esters, several structural features are known to be important.
Influence of Fatty Acid Structure on Biological Activities
The biological activities of fatty acids like octadecenoic acid are influenced by several structural parameters:
Chain Length: The length of the hydrocarbon chain is often critical. Antifungal and antibacterial activities of fatty acids are generally associated with chain lengths between 16 and 19 carbon atoms. researchgate.net
Degree and Position of Unsaturation: The presence, number, and location of double bonds can significantly impact activity. For instance, the trans isomer of an octadecenoic acid, such as elaidic acid (trans-9-octadecenoic acid), can have different biological effects compared to its cis isomer, oleic acid. Specifically, trans fatty acids have been shown to be potent inhibitors of Δ6 desaturation, a key enzymatic process in fatty acid metabolism. nih.gov
Functional Groups: The presence of a methyl ester group, as in Methyl trans-6-octadecenoate, instead of a carboxylic acid, alters the polarity and hydrogen bonding capability of the head group, which can influence its interaction with biological membranes and proteins.
Emerging Research Areas and Potential Applications
Biomedical Research Potential
The unique structural characteristics of octadecenoic acid methyl esters, including the position and geometry of the double bond, are being explored for their potential therapeutic effects.
Research into the bioactivity of fatty acid analogs has identified promising candidates for combating protozoan parasites like Leishmania donovani. While studies may not focus exclusively on the trans-6 isomer, the broader class of iso-methyl-branched monounsaturated fatty acids has demonstrated notable antileishmanial properties.
For instance, (Z)-17-methyl-13-octadecenoic acid showed activity against L. donovani promastigotes. nih.gov Further studies on related structures revealed that monounsaturation is more effective than cyclopropanation in enhancing cytotoxicity towards this parasite. nih.gov The position of the unsaturation is a critical factor for the antileishmanial activity of these fatty acids. nih.gov Specifically, Δ6 acetylenic fatty acids displayed good antiprotozoal activity against Leishmania donovani promastigotes, suggesting that fatty acids with unsaturation at this position could be valuable for developing more potent antileishmanial agents. nih.gov
Table 1: Antileishmanial Activity of Fatty Acid Analogs
| Compound/Structure | Target Organism | Observed Effect | Key Finding |
|---|---|---|---|
| (Z)-17-methyl-13-octadecenoic acid | Leishmania donovani promastigotes | EC50 = 19.8 ± 7.0 µg/ml | Demonstrates baseline antileishmanial activity. nih.gov |
| (±)-17-methyl-cis-4,5-methyleneoctadecanoic acid | L. donovani promastigotes | IC50 = 300.2 ± 4.2 µM | Monounsaturation is more effective than cyclopropanation for cytotoxicity. nih.gov |
| Δ6 Acetylenic Fatty Acids | L. donovani promastigotes | EC50 = 1–6 μg/mL | Unsaturation at the C-6 position is important for activity. nih.gov |
| Saturated Fatty Acids (n-heptadecanoic, n-icosanoic) | L. donovani promastigotes | EC50 > 25 μg/mL | Unsaturation is a key factor for antileishmanial activity. nih.gov |
In the search for effective treatments for COVID-19, various molecular pathways are being investigated as therapeutic targets. One area of interest is the role of N6-methyladenosine (m6A) RNA modification in the replication of SARS-CoV-2. nih.gov Research has shown that inhibiting enzymes involved in this pathway, such as the fat mass and obesity-associated protein (FTO), can produce a strong, broad-spectrum reduction in the infectivity of various coronaviruses, including SARS-CoV-2. nih.gov Another critical target is the main protease (Mpro) of SARS-CoV-2, an enzyme essential for the virus's life cycle. mdpi.com The inhibition of Mpro has become a promising strategy for developing therapeutic agents to combat the virus. mdpi.com While these studies establish important antiviral strategies, specific research directly investigating Methyl trans-6-Octadecenoate as an inhibitor for COVID-19 is not prominent in current scientific literature.
Biodiesel Production Research
Methyl trans-6-Octadecenoate is a fatty acid methyl ester (FAME), the primary component of biodiesel. Research in this field is focused on enhancing fuel properties and optimizing production methods.
The properties of biodiesel are directly influenced by the structure of its constituent FAMEs. The energy content, or heating value, is a critical parameter. Generally, biodiesel contains about 11% oxygen by weight, which results in a lower energy density compared to petroleum-based diesel. iea-amf.org The heat of combustion increases with a longer carbon chain length but decreases with a higher degree of unsaturation. ajol.info
Fuel cleanliness and stability are also paramount. The presence of double bonds in unsaturated esters like octadecenoates makes them more susceptible to oxidation than saturated esters. iea-amf.org This can lead to the formation of deposits and sludge, affecting engine performance. iea-amf.org Therefore, a fuel with a lower degree of unsaturation tends to have better oxidation stability. ajol.inforesearchgate.net Because biodiesel is derived from renewable biological sources, it is considered a more environmentally friendly fuel that can reduce greenhouse gas emissions compared to fossil fuels. researchgate.net
Table 2: Comparison of Fuel Properties
| Fuel Property | Influence of Methyl Octadecenoate Structure | Comparison to Petroleum Diesel |
|---|---|---|
| Energy Density (Heating Value) | Decreases with increased unsaturation (more double bonds). ajol.info | Generally lower due to oxygen content. iea-amf.orgenergy.gov |
| Oxidation Stability | Decreases with increased unsaturation, making it more prone to degradation. iea-amf.org | Can be less stable if high in polyunsaturated esters. iea-amf.org |
| Cetane Number | Decreases with increased unsaturation. ajol.info | Often higher than standard petroleum diesel, indicating better ignition quality. iea-amf.org |
| Cleanliness | Higher potential for oxidation can lead to deposits if not stabilized. iea-amf.org | Lower sulfur content and considered a cleaner-burning fuel. researchgate.net |
The industrial production of biodiesel involves the transesterification of triglycerides from sources like vegetable oils and animal fats with an alcohol, typically methanol (B129727). mdpi.com This process is catalyzed by acids, bases, or enzymes to produce FAMEs and glycerol (B35011). mdpi.com Research is heavily focused on optimizing reaction parameters to maximize the yield and purity of the methyl esters while minimizing costs and reaction times.
Key parameters studied for optimization include:
Catalyst Type and Loading : Both homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) and various heterogeneous (solid) catalysts are used. mdpi.com Studies aim to find the ideal amount of catalyst to drive the reaction efficiently without causing side reactions like soap formation. mdpi.comuwi.edu
Methanol-to-Oil Ratio : An excess of methanol is required to shift the reaction equilibrium towards the products. researchgate.net Research determines the optimal molar ratio to ensure high conversion without unnecessary waste of methanol. researchgate.net
Reaction Temperature and Time : Transesterification is typically conducted at temperatures between 45°C and 65°C. stmjournals.com The optimization process identifies the ideal combination of temperature and duration to achieve the highest possible yield. researchgate.netresearchgate.netstmjournals.com
Response Surface Methodology (RSM) is a common statistical technique used to model and optimize these interacting variables to achieve the best possible biodiesel yield, which can exceed 96%. researchgate.net
Research in Lubricant Development
The inherent properties of fatty acid esters make them attractive candidates for the development of high-performance and environmentally friendly lubricants. Their long carbon chains provide lubricity, while their ester functionality allows for strong adhesion to metal surfaces.
Methyl octadecenoate isomers serve as versatile base materials for creating lubricant additives. chemimpex.com One innovative approach involves using a ruthenium-based isomerization process on a starting material like methyl 9-cis-octadecenoate. This process creates a series of different isomers, including various trans-octadecenoates, which can then be chemically modified to produce novel phosphonate (B1237965) compounds. tandfonline.com These biobased phosphonates are potential key ingredients in advanced lubrication formulas. tandfonline.com Even a small amount of biodiesel (FAMEs) blended into ultra-low-sulfur diesel can significantly improve the fuel's lubricity. iea-amf.org The unsaturated structure of compounds like Methyl trans-6-Octadecenoate contributes to improved fluidity and lower viscosity, making them suitable for lubricant formulations designed to perform across a range of temperatures. chemimpex.com
Surfactant Research and Development
Methyl trans-6-octadecenoate serves as a potential precursor in the synthesis of fatty methyl ester sulfonate (FMES) surfactants. These anionic surfactants are valued for their cleaning properties and are derived from renewable resources, making them a more sustainable alternative to traditional surfactants. The general process involves the sulfonation of a fatty acid methyl ester.
In a typical synthesis, the fatty acid methyl ester is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce a sulfonate group onto the fatty acid chain. This is followed by neutralization to produce the final surfactant. Research has demonstrated the synthesis of FMES from various vegetable oil-derived methyl esters, such as those from sesame and palm oil. The resulting surfactants are then characterized for their properties, including their ability to reduce surface tension, form micelles, and act as effective cleaning agents.
Cosmetic and Pharmaceutical Formulation Research
The properties of fatty acid esters make them suitable for applications in the cosmetic and pharmaceutical industries. While specific research on Methyl trans-6-octadecenoate is emerging, its cis-isomer, Methyl cis-6-octadecenoate, is noted for its use in cosmetic formulations. chemimpex.com It functions as an emollient, providing moisturizing benefits and a smooth texture to skin and hair care products. chemimpex.com This suggests a potential parallel application for the trans-isomer, given their structural similarity.
In a broader context, fatty acid methyl esters are explored in pharmaceutical and life science research as biochemical reagents and organic compounds for various studies. chemicalbook.commedchemexpress.com Their role as a long-chain fatty acid methyl ester makes them a subject of interest in biochemical research. caymanchem.com
Compound Information
| Compound Name | Synonyms |
| Methyl trans-6-Octadecenoate | Petroselaidic acid methyl ester; Methyl petroselaidate (B1239425) larodan.com |
| Methyl cis-6-Octadecenoate | Methyl petroselinate (B1238263); Petroselinic acid methyl ester pschemicals.com |
| Methyl Oleate (B1233923) | Methyl cis-9-Octadecenoate atamanchemicals.com |
| Palm Oil | |
| Sesame Oil | |
| Glycerol | |
| Methanol | |
| Chlorosulfonic Acid | |
| Sulfur Trioxide |
Physical and Chemical Properties of Methyl trans-6-Octadecenoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₃₆O₂ | larodan.com |
| Molecular Weight | 296.49 g/mol | larodan.com |
| CAS Number | 14620-36-1 | larodan.com |
| Purity | >98% | larodan.com |
Future Directions and Interdisciplinary Research Opportunities
High-Purity Synthesis of Specific Isomers
The precise biological function of fatty acid isomers is intrinsically linked to their stereochemistry. Therefore, the development of methods for the high-purity synthesis of specific isomers of methyl octadecenoate is a critical area of research. Stereoselective synthesis techniques are paramount to producing methyl trans-6-octadecenoate with high isomeric purity, enabling a more accurate assessment of its biological activities without confounding effects from other isomers.
General strategies for the stereoselective synthesis of trans-alkenes, which can be adapted for methyl trans-6-octadecenoate, include methods like the Wittig reaction, which can sometimes result in mixtures of stereoisomers, and newer, more selective techniques. For instance, the trans-selective conversion of γ-hydroxy-α,β-alkynoic esters to γ-hydroxy-α,β-alkenoic esters using reducing agents like sodium borohydride (B1222165) (NaBH₄) and Red-Al at low temperatures offers a pathway to highly stereoselective (E)-enoates organic-chemistry.org. These methods allow for the preparation of β-substituted and α,β-disubstituted alkenoic esters with high stereoselectivity organic-chemistry.orgnih.gov.
The table below outlines potential synthetic strategies that could be explored for the high-purity synthesis of Methyl trans-6-Octadecenoate.
| Synthetic Strategy | Description | Potential Advantages | Challenges |
| Stereoselective Olefination | Utilization of modern olefination reactions (e.g., modified Wittig, Julia, or Horner-Wadsworth-Emmons reactions) designed to favor the formation of the trans double bond at the C6 position. | High stereoselectivity, potential for high yields. | May require specialized reagents and careful optimization of reaction conditions. |
| Alkyne Reduction | Synthesis of an alkyne precursor with the triple bond at the C6 position, followed by a stereoselective reduction to the trans-alkene, for example, using sodium in liquid ammonia (B1221849) (Birch reduction). | Well-established methodology for trans-alkene synthesis. | Use of hazardous reagents, potential for over-reduction. |
| Metathesis | Cross-metathesis of a shorter chain terminal alkene with a suitable partner using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the desired C18 chain with a trans double bond at the C6 position. | High functional group tolerance and potential for high stereoselectivity. | Catalyst cost and removal, optimization of reaction partners. |
| Esterification of Pure Petroselaidic Acid | Isolation and purification of petroselaidic acid from natural sources or through synthesis, followed by standard esterification with methanol (B129727). | Straightforward final step. | The primary challenge lies in obtaining the high-purity starting carboxylic acid. |
In Vitro and In Vivo Validation of Therapeutic Potentials
Preliminary research into the biological effects of trans-octadecenoic acid isomers provides a foundation for investigating the specific therapeutic potentials of methyl trans-6-octadecenoate. In vitro studies are essential first steps to elucidate the molecular mechanisms of action. For instance, studies on trans-petroselinic acid in HepG2 cells have shown that it can increase the cellular content of triacylglycerols and cholesterol esters. It also upregulates the transcription of genes involved in both fatty acid synthesis (such as SREBP-1c, ACACA, FASN, and SCD1) and cholesterol synthesis (including HMGCR, HMGCS1, FDFT1, and SREBP-2) caymanchem.com. Investigating whether methyl trans-6-octadecenoate exhibits similar or different effects is a crucial next step.
Further in vitro assays could explore a range of potential therapeutic activities. Based on the known biological activities of other fatty acid methyl esters, potential areas of investigation for methyl trans-6-octadecenoate include its anti-inflammatory, antimicrobial, and antioxidant properties jmaterenvironsci.comekb.eg. For example, other octadecenoic acid methyl esters have been reported to possess antioxidant and anticancer properties jmaterenvironsci.com.
| Compound | Model System | Observed Effects |
| trans-Petroselinic Acid | HepG2 cells (in vitro) | Increased triacylglycerol and cholesterol ester content; upregulated genes for fatty acid and cholesterol synthesis caymanchem.com. |
| Various Fatty Acid Methyl Esters | Various (in vitro) | Reported to have antimicrobial, antifungal, antioxidant, anti-inflammatory, and hypocholesterolemic properties jmaterenvironsci.com. |
| 9-Octadecenoic acid (Z) methyl ester | Not specified | Reported antioxidant and anticancer activities jmaterenvironsci.com. |
| 13-Hydroxyoctadecadienoic acid (13-HODE) | Various | Implicated in a range of clinically relevant bioactivities and proposed as a mediator of physiological and pathological responses wikipedia.org. |
Genetic Manipulation and Strain Improvement for Lipid Production
The sustainable production of specific fatty acid isomers like methyl trans-6-octadecenoate can be achieved through the metabolic engineering of microorganisms, particularly yeast and microalgae. These platforms offer the potential for high-yield, scalable, and cost-effective production.
Yeast: Yeast, especially oleaginous species like Yarrowia lipolytica and the well-characterized Saccharomyces cerevisiae, are promising hosts for tailored fatty acid production nih.govmdpi.comnih.gov. Genetic engineering strategies to enhance lipid production in yeast focus on several key areas:
Increasing Precursor Supply: Engineering the central carbon metabolism to channel more carbon towards the synthesis of acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acids nih.gov.
Overexpression of Key Enzymes: Upregulating the expression of genes encoding enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) mdpi.comnih.gov.
Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that compete for fatty acid precursors, such as the formation of storage carbohydrates or degradation of fatty acids.
Introducing Novel Enzymes: Expressing heterologous enzymes like specific desaturases or isomerases that can introduce double bonds at desired positions and in the desired trans configuration.
Recent advancements, such as the use of CRISPR-based gene shuffling, have enabled the rapid and efficient identification of gene combinations that lead to the enhanced production of specific fatty acids ualberta.ca.
Microalgae: Microalgae are photosynthetic microorganisms capable of producing high levels of lipids. Genetic engineering of microalgae offers a sustainable route to producing specific fatty acids directly from carbon dioxide and sunlight. Strategies for improving lipid production in microalgae mirror those in yeast and include:
Targeting Transcription Factors: Modifying the expression of transcription factors that regulate lipid metabolism to upregulate the entire lipid synthesis pathway.
Engineering Fatty Acid Profile: Introducing or overexpressing specific thioesterases to control the chain length of the fatty acids produced, and expressing novel desaturases and isomerases to achieve the desired double bond position and configuration.
Optimizing Cultivation Conditions: Combining genetic modifications with the optimization of growth conditions to maximize both biomass and lipid productivity.
The table below details genetic engineering strategies applicable to yeast and microalgae for the production of specific fatty acids like octadecenoates.
| Organism | Genetic Engineering Strategy | Target Genes/Pathways | Expected Outcome |
| Yeast (S. cerevisiae, Y. lipolytica) | Overexpression of fatty acid synthesis pathway genes. | Acetyl-CoA carboxylase (ACC1), Fatty acid synthase (FAS1, FAS2) mdpi.comnih.gov. | Increased total fatty acid production. |
| Redirection of carbon flux to acetyl-CoA. | Deletion of alcohol dehydrogenase genes (e.g., ADH1) nih.gov. | Increased precursor supply for fatty acid synthesis. | |
| Introduction of heterologous desaturases/isomerases. | Genes encoding enzymes that can introduce a double bond at the C6 position and in the trans configuration. | Production of trans-6-octadecenoic acid. | |
| Microalgae | Overexpression of key lipid synthesis enzymes. | Acetyl-CoA carboxylase (ACC), Diacylglycerol acyltransferase (DGAT). | Enhanced lipid accumulation. |
| Modification of fatty acid chain length and saturation. | Expression of specific thioesterases and desaturases. | Tailored fatty acid profile with an enrichment of C18 fatty acids. | |
| CRISPR/Cas9-mediated gene editing. | Knockout of genes in competing metabolic pathways. | Increased carbon flow towards lipid synthesis. |
Advanced Characterization of Metabolic Pathways
A detailed understanding of the metabolic fate of methyl trans-6-octadecenoate is crucial for evaluating its biological effects and potential applications. Research has shown that the metabolism of trans fatty acid isomers can vary significantly depending on the position of the double bond.
Studies using rat liver microsomes have demonstrated that trans-6-octadecenoic acid can be desaturated by the action of Δ9 desaturase, leading to the formation of trans-6, cis-9-octadecadienoic acid nih.gov. This finding is significant as it indicates that the body possesses enzymatic machinery capable of modifying this specific trans isomer, potentially leading to the formation of novel bioactive lipids.
Future research should focus on a more comprehensive characterization of these metabolic pathways. This includes:
Identifying and Characterizing Enzymes: Purifying and characterizing the specific desaturases, elongases, and other enzymes involved in the metabolism of methyl trans-6-octadecenoate. Understanding the substrate specificity and kinetic parameters of these enzymes will provide insights into the efficiency of its conversion.
Tracing Metabolic Fate: Utilizing stable isotope-labeled methyl trans-6-octadecenoate in cell culture and animal models to trace its incorporation into different lipid classes (e.g., phospholipids (B1166683), triacylglycerols, cholesterol esters) and its conversion into other metabolites.
The table below outlines key aspects of the metabolic pathway of trans-6-octadecenoic acid that require further investigation.
| Metabolic Process | Key Research Question | Experimental Approach |
| Desaturation | What is the efficiency of Δ9 desaturation of trans-6-octadecenoic acid in different tissues? Are other desaturases involved? | In vitro assays with microsomes from various tissues; analysis of fatty acid profiles in animals fed a diet enriched with methyl trans-6-octadecenoate. |
| Elongation | Can trans-6-octadecenoic acid be elongated to longer-chain fatty acids? | Incubation of labeled trans-6-octadecenoic acid with cell cultures or tissue homogenates and analysis of the resulting fatty acid products. |
| Beta-Oxidation | What is the rate of mitochondrial beta-oxidation of trans-6-octadecenoic acid compared to other C18 isomers? | Measurement of oxygen consumption and CO₂ production in isolated mitochondria supplied with trans-6-octadecenoic acid. |
| Incorporation into Complex Lipids | How is trans-6-octadecenoic acid distributed among different lipid classes and within the glycerol (B35011) backbone of these lipids? | Lipidomic analysis of tissues from animals fed a diet containing methyl trans-6-octadecenoate. |
By pursuing these future directions, the scientific community can unlock the full potential of methyl trans-6-octadecenoate, paving the way for novel applications in medicine, biotechnology, and nutrition.
Q & A
Q. How is Methyl trans-6-Octadecenoate identified, and what methods ensure its purity in experimental settings?
Methyl trans-6-Octadecenoate (CAS 14620-36-1) is typically identified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For purity assessment, researchers employ high-performance liquid chromatography (HPLC) with UV detection or flame ionization detection (GC-FID) to quantify impurities. Calibration with certified reference standards (e.g., 100ppm purity grade) is critical for accurate quantification .
Q. What are the common synthesis routes for Methyl trans-6-Octadecenoate in laboratory settings?
The compound is synthesized via trans-esterification of trans-6-octadecenoic acid with methanol under acidic or enzymatic catalysis. Purification involves fractional distillation or silica gel chromatography to isolate the trans isomer. Researchers must validate isomer specificity using polarimetry or infrared spectroscopy to confirm the absence of cis-6-octadecenoate contamination .
Advanced Research Questions
Q. How can experimental designs for studying Methyl trans-6-Octadecenoate ensure reproducibility?
Reproducibility requires detailed documentation of:
- Materials : Manufacturer, batch number, and purity of reagents (e.g., solvents, catalysts).
- Instrumentation : GC column type (e.g., polar vs. non-polar), temperature gradients, and detector settings.
- Protocols : Reaction times, stoichiometric ratios, and purification steps. Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including raw chromatograms and spectral data, enhances cross-study validation .
Q. How should researchers address contradictions in reported bioactivity data for Methyl trans-6-Octadecenoate?
Discrepancies may arise from variations in isomer purity, assay conditions, or biological models. To resolve contradictions:
- Replicate studies using standardized reference materials (e.g., 12.50% w/w mixtures in fatty acid ester blends).
- Perform meta-analyses comparing experimental parameters (e.g., cell lines, incubation times).
- Apply statistical rigor (e.g., ANOVA for batch effects) and validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What methodologies elucidate the metabolic pathways involving Methyl trans-6-Octadecenoate?
Isotope labeling (e.g., ¹³C or deuterated analogs) combined with mass spectrometry tracks metabolic incorporation into lipid membranes. Enzyme inhibition assays (e.g., Δ6-desaturase) and gene knockout models can identify rate-limiting steps in its catabolism .
Q. How do isomer-specific interactions of Methyl trans-6-Octadecenoate differ from cis isomers in lipid membranes?
Comparative studies using differential scanning calorimetry (DSC) reveal that the trans-6 isomer disrupts membrane fluidity more than cis-6-octadecenoate due to its linear conformation. Molecular dynamics simulations further quantify steric effects on bilayer packing .
Methodological Guidance
Q. What analytical parameters optimize the quantification of Methyl trans-6-Octadecenoate in complex mixtures?
- GC Conditions : Use a CP-Sil 88 column (100m × 0.25mm) with a 0.2µm film, helium carrier gas (1.5mL/min), and a temperature gradient from 150°C to 240°C.
- Calibration : Prepare 5-point curves with internal standards (e.g., methyl heptadecanoate) to correct for detector drift.
- Validation : Report limits of detection (LOD) and quantification (LOQ) using ICH guidelines .
Q. How can researchers ensure open science compliance when sharing Methyl trans-6-Octadecenoate data?
Deposit datasets in repositories like Zenodo or Figshare with metadata detailing:
- Experimental variables : Temperature, pH, catalyst type.
- Instrument calibration logs .
- Ethical compliance : Safety protocols for handling volatile esters (e.g., fume hood use, PPE requirements) .
Literature and Data Management
Q. What strategies improve efficiency in literature reviews for Methyl trans-6-Octadecenoate?
Use Boolean searches (e.g., "trans-6-octadecenoate AND lipid metabolism NOT industrial") in databases like PubMed or SciFinder. Filter results by study type (e.g., in vitro vs. in vivo) and validate findings against high-impact journals with rigorous peer review .
Q. What safety protocols are critical for handling Methyl trans-6-Octadecenoate in laboratory settings?
- Storage : Keep in amber vials at -20°C under nitrogen to prevent oxidation.
- Handling : Use nitrile gloves and chemical goggles; avoid inhalation via fume hood containment.
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
